molecular formula C5H6N2O4S2 B2509590 5-Methyl-4-nitrothiophene-2-sulfonamide CAS No. 905839-54-5

5-Methyl-4-nitrothiophene-2-sulfonamide

Cat. No.: B2509590
CAS No.: 905839-54-5
M. Wt: 222.23
InChI Key: OUGDKKIYXNBIPE-UHFFFAOYSA-N
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Description

5-Methyl-4-nitrothiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6N2O4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-nitrothiophene-2-sulfonamide typically involves the nitration of 5-methylthiophene-2-sulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-nitrothiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-4-nitrothiophene-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-nitrothiophene-2-sulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

5-Methyl-4-nitrothiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C7_{7}H8_{8}N2_{2}O4_{4}S
  • Molecular Weight : 216.21 g/mol

The compound features a thiophene ring, which is known for its diverse biological properties, and a sulfonamide group that enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and certain proteases, which are crucial in various physiological processes.
  • Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by interfering with bacterial folate synthesis.
  • Neuronal Modulation : Preliminary studies suggest that it may modulate voltage-gated sodium channels (Nav), impacting neuronal excitability and potentially offering therapeutic benefits in conditions like epilepsy and pain management .

Antimicrobial and Antioxidant Properties

A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound. Results indicated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were compared to standard antibiotics, demonstrating that while some compounds showed promising results, this compound required further optimization for enhanced potency .

Cytotoxicity and Anti-cancer Potential

Research involving cytotoxicity assays on cancer cell lines (HCT-116, MCF7, MDA-MB231) revealed that this compound exhibited moderate cytotoxic effects. The compound's half-maximal inhibitory concentration (IC50) values were assessed to determine its potential as an anti-cancer agent. While some derivatives showed significant activity, the specific role of this compound needs further exploration to establish its therapeutic index .

Case Studies

  • Study on HIV Inhibition : In a study focusing on novel sulfonamide derivatives, compounds similar to this compound were evaluated for their anti-HIV activity. Results indicated significant inhibitory effects against wild-type HIV strains with low cytotoxicity profiles, suggesting a potential pathway for further development in antiviral therapies .
  • Voltage-Gated Sodium Channel Modulation : Another investigation highlighted the impact of this compound on Nav channels. The modulation of these channels can influence neuronal signaling, potentially leading to applications in treating neurological disorders .

Data Summary

Activity Type Observation Reference
AntimicrobialModerate activity against E. coli and S. aureus
CytotoxicityIC50 values indicate moderate effects on cancer cells
HIV InhibitionSignificant inhibitory activity with low cytotoxicity
Sodium Channel ModulationPotential modulation effects observed

Properties

IUPAC Name

5-methyl-4-nitrothiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4S2/c1-3-4(7(8)9)2-5(12-3)13(6,10)11/h2H,1H3,(H2,6,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGDKKIYXNBIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 5-methyl-4-nitrothiophene-2-sulfonyl chloride [CAS No. 61714-77-0] (1.0 g, 4.14 mmol) in THF (20 ml) was added at 0° C. (ice water bath) ammonium hydroxide solution (25%, 5 ml). The reaction mixture was stirred at room temperature for 1 h, evaporated, poured into water (30 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers were washed with brine (2×30 ml), dried (MgSO4) and evaporated. The crude product was further purified by crystallization from ethyl acetate/hexane to yield 5-methyl-4-nitro-thiophene-2-sulfonamide (0.75 g, 82%) as a brown solid. MS (ISP) 221.0 [(M−H)−], mp 120° C.
Quantity
0 (± 1) mol
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Reaction Step One
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5 mL
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Reaction Step Two
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Quantity
20 mL
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Reaction Step Two

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